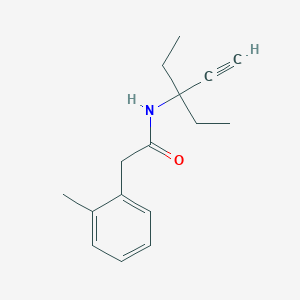
2-amino-6-isopropyl-4-(1-pyridin-2-yl-1H-pyrrol-2-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-isopropyl-4-(1-pyridin-2-yl-1H-pyrrol-2-yl)nicotinonitrile, also known as A-867744, is a chemical compound that has attracted attention in the scientific community due to its potential therapeutic applications. A-867744 is a potent and selective inhibitor of the TRPC5 ion channel, which is involved in various physiological processes, including neuronal signaling, cardiac function, and kidney function.
作用機序
2-amino-6-isopropyl-4-(1-pyridin-2-yl-1H-pyrrol-2-yl)nicotinonitrile is a potent and selective inhibitor of the TRPC5 ion channel, which is involved in various physiological processes, including neuronal signaling, cardiac function, and kidney function. TRPC5 is a calcium-permeable ion channel that is activated by various stimuli, including G protein-coupled receptor signaling and mechanical stress. By inhibiting TRPC5, this compound reduces calcium influx into cells and modulates downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its antidepressant and anxiolytic effects, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
One advantage of 2-amino-6-isopropyl-4-(1-pyridin-2-yl-1H-pyrrol-2-yl)nicotinonitrile is its potency and selectivity for TRPC5. This allows for more precise modulation of TRPC5 activity in preclinical models. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make dosing and administration challenging in animal models.
将来の方向性
There are several future directions for research on 2-amino-6-isopropyl-4-(1-pyridin-2-yl-1H-pyrrol-2-yl)nicotinonitrile. One area of research could focus on the development of more soluble analogs of this compound that can be administered more easily in preclinical models. Another area of research could focus on the role of TRPC5 in other physiological processes, such as immune function and cancer progression. Finally, clinical trials could be conducted to evaluate the safety and efficacy of TRPC5 inhibitors, including this compound, in humans.
合成法
The synthesis of 2-amino-6-isopropyl-4-(1-pyridin-2-yl-1H-pyrrol-2-yl)nicotinonitrile involves a multistep process that starts with the reaction of 2-amino-6-bromo-4-chloronicotinonitrile with 1-pyridin-2-yl-1H-pyrrole in the presence of a palladium catalyst to form the intermediate 2-amino-6-bromo-4-(1-pyridin-2-yl-1H-pyrrol-2-yl)nicotinonitrile. This intermediate is then treated with isopropylmagnesium chloride to yield the final product, this compound.
科学的研究の応用
2-amino-6-isopropyl-4-(1-pyridin-2-yl-1H-pyrrol-2-yl)nicotinonitrile has been studied extensively in preclinical models for its potential therapeutic applications. One area of research has focused on the role of TRPC5 in neurological disorders, such as depression, anxiety, and addiction. This compound has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that TRPC5 inhibition may be a viable target for the treatment of these disorders.
Another area of research has focused on the role of TRPC5 in kidney function. This compound has been shown to improve renal function in animal models of acute kidney injury, suggesting that TRPC5 inhibition may be a potential therapeutic strategy for the treatment of kidney disease.
特性
IUPAC Name |
2-amino-6-propan-2-yl-4-(1-pyridin-2-ylpyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-12(2)15-10-13(14(11-19)18(20)22-15)16-6-5-9-23(16)17-7-3-4-8-21-17/h3-10,12H,1-2H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUFSESPPKYWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=C1)C2=CC=CN2C3=CC=CC=N3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5360956.png)

![3-[(3-fluorophenoxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5360961.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5360983.png)
![N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5360986.png)
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361018.png)

![N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5361041.png)
![[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5361043.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5361050.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361056.png)